6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Description
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₄ClNO₂S (CAS RN: 53174-98-4) and a melting point of 142–143°C . Its structure consists of a fused thiophene-pyridine ring system, with a chlorine substituent at position 6 and a carboxylic acid group at position 2. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and IKK (IκB kinase) inhibitors, as evidenced by patents describing substituted thienopyridine derivatives . Its reactivity and functional groups make it a versatile intermediate for further derivatization.
Properties
IUPAC Name |
6-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOOZLSQNAOOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536794-94-1 | |
| Record name | 6-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno[2,3-b]pyridine ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thieno[2,3-b]pyridine Derivatives
4-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid
- Structural Difference : Chlorine substituent at position 4 instead of 4.
6-Bromothieno[2,3-b]pyridine-2-carboxylic Acid Methyl Ester
- Structural Difference : Bromine replaces chlorine at position 6; methyl ester replaces carboxylic acid.
- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in drug-receptor binding. The ester group improves lipophilicity, aiding membrane permeability .
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid
- Structural Difference: Difluoromethyl group at position 6, methyl at position 4, and an amino group at position 3.
Pyrrolo[2,3-c]pyridine Analogues
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Structural Difference: Pyrrolopyridine core replaces thienopyridine; chlorine at position 4.
- Impact : The nitrogen-rich pyrrolo ring enhances basicity and alters π-π stacking interactions. Synthesized in 71% yield , lower than unsubstituted analogues (e.g., 10a: 95% yield), highlighting the influence of substituents on reaction efficiency .
Functionalized Thienopyridine Amides
LY2033298 (3-Amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic Acid Cyclopropylamide)
- Structural Difference : Methoxy and methyl groups at positions 5 and 4, respectively; cyclopropylamide replaces carboxylic acid.
- Impact: The amide group reduces acidity, improving oral bioavailability.
Imidazo[1,2-a]pyridine Carboxylic Acids
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
Comparative Data Table
Biological Activity
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 6-position of the thieno ring and a carboxylic acid functional group, which contribute to its chemical reactivity and biological properties. Recent studies have explored its interactions with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C₈H₄ClNO₂S
- Molecular Weight : Approximately 213.64 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine ring system, which is essential for its biological activity.
Target of Action
The primary target for this compound appears to be G protein-coupled receptors (GPCRs) and specific kinases such as GRK2 (G protein-coupled receptor kinase 2). The inhibition of these targets can modulate various signaling pathways involved in cellular processes.
Mode of Action
The compound interacts with its biological targets through secondary interactions that stabilize the binding and enhance its inhibitory effects. This interaction can lead to significant alterations in cellular signaling, particularly in pathways involving GPCRs.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, which can impact cellular signaling pathways related to inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on GRK2 and other related pathways.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- A study demonstrated that this compound significantly inhibits GRK2 activity, leading to enhanced GPCR signaling. This effect was quantified using IC50 values in biochemical assays.
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| This compound | GRK2 | 45 |
- Antimicrobial Activity :
- In vitro tests indicated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, with further investigations needed to understand the underlying mechanisms.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
- Anti-inflammatory Effects :
- Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in cell culture models, suggesting a potential role in therapeutic applications for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
